molecular formula C11H12Cl2FN3 B14880444 (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride

(3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B14880444
M. Wt: 276.13 g/mol
InChI Key: HIRXZHYPRCXWSP-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a pyrazine ring, which is further connected to a methanamine group The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving pyrazine derivatives and formaldehyde or other suitable aldehydes.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to aromatic receptors, while the pyrazine ring can interact with various enzymes. The methanamine group may facilitate the formation of hydrogen bonds, enhancing the compound’s overall binding affinity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (3-(4-Bromophenyl)pyrazin-2-yl)methanamine
  • (3-(4-Chlorophenyl)pyrazin-2-yl)methanamine
  • (3-(4-Methylphenyl)pyrazin-2-yl)methanamine

Comparison:

  • Uniqueness: The presence of the fluorine atom in (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its bromine, chlorine, and methyl analogs.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluorine atom.
  • Applications: The unique properties of the fluorinated compound may make it more suitable for specific applications in medicinal chemistry and material science.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12Cl2FN3

Molecular Weight

276.13 g/mol

IUPAC Name

[3-(4-fluorophenyl)pyrazin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C11H10FN3.2ClH/c12-9-3-1-8(2-4-9)11-10(7-13)14-5-6-15-11;;/h1-6H,7,13H2;2*1H

InChI Key

HIRXZHYPRCXWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2CN)F.Cl.Cl

Origin of Product

United States

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